DG(16:0/18:3(9Z,12Z,15Z)/0:0)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

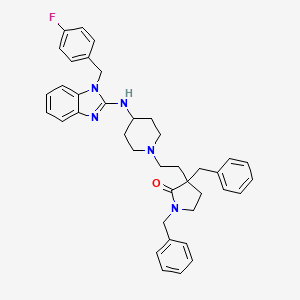

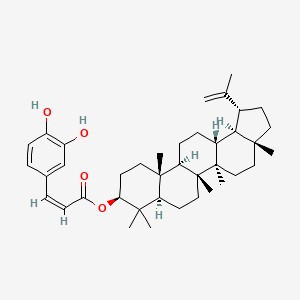

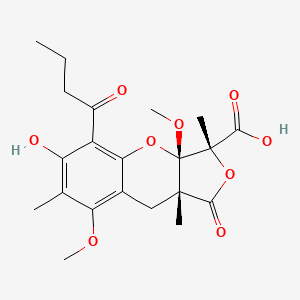

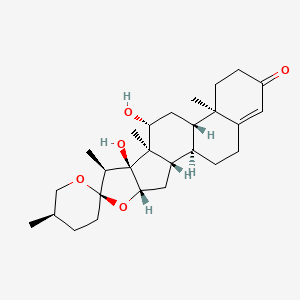

DG(16:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2], also known as DAG(16:0/18:3) or diacylglycerol(16:0/18:3), belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, DG(16:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, DG(16:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, DG(16:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:0/18:3(9Z, 12Z, 15Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/18:3(9Z, 12Z, 15Z)) pathway. DG(16:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:3(9Z, 12Z, 15Z)/18:3(6Z, 9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:3(9Z, 12Z, 15Z)/18:2(9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:3(9Z, 12Z, 15Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway.

DG(16:0/18:3(9Z,12Z,15Z)/0:0) is a diglyceride.

Scientific Research Applications

Hydrological Cycle and Gas Exchange Studies

The D/H and (18)O/(16)O ratios in atmospheric water vapor, related to DG(16:0/18:3(9Z,12Z,15Z)/0:0), provide insights into the hydrological cycle and gaseous exchange processes between terrestrial vegetation and the atmosphere. This understanding is critical in climatology and environmental science (Wen et al., 2008).Energy Production and Emission Prediction

The use of DG (diesel electric generators) significantly impacts air pollution and greenhouse gas emissions, especially CO2. Predictive models using artificial neural networks have been developed to forecast the CO/CO2 ratio and emissions from DGs, thus aiding in environmental management and policy (Ganesan et al., 2015).Self-Diffusion Coefficient Studies in Molecular Liquids

Research on the self-diffusion coefficients of various molecular liquids, including water, is vital for understanding molecular motion in liquids. This research has implications in areas like material science and chemical engineering (Holz et al., 2000).Testing Non-Newtonian Gravity

Experimental methods using dynamic gravity field generators (DFG) and interferometric sensors offer opportunities to test violations of Newton's 1/r^2 law in physics. This research has significant implications in theoretical physics and gravitational studies (Raffai et al., 2011).Power System Optimization and Management

Distributed generation technologies (DG) are revolutionizing electric power systems. They offer operational and economic benefits by providing power close to load sites, thus enhancing the efficiency and reliability of power systems (El-Khattam & Salama, 2004).Safeguards in Nuclear Material Handling

Delayed gamma-ray spectroscopy (DGS) is a technique used in nondestructive assay of nuclear materials. It helps determine the composition of nuclear material, playing a crucial role in nuclear safety and management (Rodriguez et al., 2019).Enhancing Microstrip Patch Performance

Defected ground structure (DGS)-integrated microstrip patches are used to improve polarization purity in radiated fields, relevant in telecommunications and signal processing (Kumar & Guha, 2014).Pharmacological Research and Drug Discovery

Diacylglycerol kinase (DGK) phosphorylates diacylglycerol (DG) to produce phosphatidic acid, which is crucial in medical research related to cancer, diabetes, neuronal disorders, and immune responses (Sakane et al., 2017).

properties

Product Name |

DG(16:0/18:3(9Z,12Z,15Z)/0:0) |

|---|---|

Molecular Formula |

C37H66O5 |

Molecular Weight |

590.9 g/mol |

IUPAC Name |

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C37H66O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,35,38H,3-4,6,8-10,12,14-16,19-34H2,1-2H3/b7-5-,13-11-,18-17-/t35-/m0/s1 |

InChI Key |

UHPKYXAUVQOHQL-DSZXWZEOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one](/img/structure/B1244553.png)

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-nitrophenyl)cyclohexanecarboxamide](/img/structure/B1244573.png)